6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol
Description
The compound 6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 6 with a 3-methoxyphenyl group and at position 2 with a sulfanyl-linked 5-methyl-2-phenyl-1,3-oxazole moiety. The oxazole-sulfanyl group may contribute to binding specificity, as seen in structurally related Wnt pathway inhibitors like iCRT3 ().
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-19(23-21(28-14)15-7-4-3-5-8-15)13-29-22-24-18(12-20(26)25-22)16-9-6-10-17(11-16)27-2/h3-12H,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXQPYIJVZJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the oxazole ring : This is achieved through the condensation of appropriate aldehydes with 2-amino-phenols or similar compounds.
- Pyrimidine core construction : Utilizing cyclization techniques to create the pyrimidine structure, often through nucleophilic substitutions.
- Incorporation of the methoxy and sulfanyl groups : These functional groups are introduced at specific steps to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine and oxazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated:
- Inhibition against Gram-positive and Gram-negative bacteria : Research has shown that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
| Compound B | 0.35 | Staphylococcus aureus |
| Compound C | 0.50 | Streptococcus pneumoniae |
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The findings suggest:
- Selective cytotoxicity : Certain derivatives showed IC50 values indicating potent activity against cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MDA-MB-231 | 27.6 | Compound VII |
| Non-small cell lung | 43 - 87 | Compound IX |
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .
- Antifungal Activity : It has also been reported to possess antifungal properties against various Candida species, indicating a broad-spectrum antimicrobial profile .
Study 1: Antimicrobial Efficacy
In a study published in MDPI, derivatives similar to our compound were tested against clinical strains of bacteria. The results highlighted:
- Significant growth inhibition : Compounds exhibited larger inhibition zones compared to controls, confirming their potential as antimicrobial agents .
Study 2: Cancer Cell Line Testing
A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxicity against MDA-MB-231 cells. The study concluded that modifications in the chemical structure significantly influenced their anticancer efficacy, suggesting that similar modifications could enhance the activity of our target compound .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogs
Structural Analogues with Pyrimidin-4-ol Cores
Compound F407-0337 ():
- Structure : 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol.
- Key Differences : Replaces the 3-methoxyphenyl group with pyridin-3-yl at position 4.
- Impact : The pyridine ring introduces a basic nitrogen, enhancing solubility (logP = 3.72) compared to the methoxyphenyl group, which is more lipophilic. This substitution may alter binding affinity in targets sensitive to aromatic π-stacking or hydrogen bonding .
G807-0574 ():
- Structure : 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol.
- Key Differences : Substitutes the oxazole with a 1,2,4-oxadiazole ring and adds a benzodioxol group.
- The benzodioxol group increases molecular weight (436.44 vs. ~406–420 for the target compound) and polar surface area, affecting blood-brain barrier permeability .
Analogues with Modified Sulfanyl-Oxazole Moieties
iCRT3 ():
- Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
- Key Differences : Replaces the pyrimidin-4-ol core with an acetamide group.
- Impact : Retains the sulfanyl-oxazole pharmacophore critical for β-catenin/TCF interaction inhibition. The acetamide tail may enhance cell permeability but reduce target selectivity compared to the pyrimidin-4-ol scaffold .
BB01-1128 ():
- Structure : ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid.
- Key Differences : Uses a chlorophenyl-substituted oxazole and an acetic acid group instead of pyrimidin-4-ol.
- Impact: The carboxylic acid improves aqueous solubility (logSw = -3.76 in related compounds) but may limit membrane permeability.
Analogues with Alternative Heterocyclic Systems
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione ():
- Structure : Features a dihydropyrimidine-thione core and oxadiazole substituent.
- Key Differences : The thione group replaces the hydroxyl in pyrimidin-4-ol, and the oxadiazole substitutes the oxazole.
- The saturated pyrimidine ring reduces aromaticity, altering binding kinetics .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
